
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride
描述
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways that regulate cell growth and survival .
准备方法
The synthesis of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Industrial production methods often optimize these synthetic routes to ensure high yield and purity of the final product.
化学反应分析
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
科学研究应用
Medicinal Chemistry
The compound is primarily recognized for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Anticancer Properties
Research has demonstrated that derivatives of piperidine, including 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride, exhibit anticancer activity. For instance, studies have shown that certain analogs can selectively inhibit cancer cell proliferation through modulation of key signaling pathways involved in tumor growth. A notable study evaluated several compounds against the NCI 60 human cancer cell line panel, revealing selective cytotoxicity towards breast and renal cancer cell lines .
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. For example, certain pyrimidine derivatives showcased significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Staphylococcus aureus and Streptococcus pneumoniae .
Biochemical Research
This compound plays a crucial role in biochemical assays due to its ability to modulate enzyme activity and influence cellular pathways.
Enzyme Inhibition
The compound has been studied for its interactions with kinases, which are vital in phosphorylation processes within cells. By inhibiting specific kinases, this compound can alter cellular signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated kinase activity .
Cell Signaling Modulation
Research indicates that this compound can affect the MAPK/ERK signaling pathway, which is integral to cell growth and differentiation. This modulation can have implications for both cancer therapy and regenerative medicine .
Drug Development
The structural characteristics of this compound make it an attractive scaffold for further chemical modifications aimed at enhancing its pharmacological properties.
Structure-Activity Relationship Studies
Ongoing research focuses on modifying the compound's structure to optimize its efficacy and selectivity against specific biological targets. For instance, variations in substituents on the piperidine ring have been explored to improve potency and reduce toxicity .
Case Studies
Several studies highlight the practical applications of this compound:
- Antitumor Activity : A study found that a modified version of this compound inhibited tumor growth in xenograft models, demonstrating its potential as an antitumor agent in vivo .
- Antimicrobial Efficacy : Another investigation reported that certain derivatives displayed promising antibacterial activity, suggesting their potential use in treating infections caused by resistant bacterial strains .
- Pharmacokinetic Profiling : Research into the pharmacokinetics of this compound revealed insights into its bioavailability and metabolic stability, critical factors for drug development .
作用机制
The primary mechanism of action of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride involves the inhibition of protein kinase B (PKB or Akt). This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making it a valuable target in cancer therapy. The compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets .
相似化合物的比较
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride can be compared to other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B but differ in their molecular structure and binding affinity.
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride: This compound has a similar core structure but varies in its substituents and specific applications.
The uniqueness of this compound lies in its specific binding affinity and selectivity for protein kinase B, making it a promising candidate for targeted cancer therapies .
生物活性
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, effects on cellular processes, and its implications in therapeutic applications, particularly in cancer treatment and metabolic disorders.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a pyrimidine ring linked to a piperidine moiety. The compound is typically encountered in its dihydrochloride salt form, which enhances its solubility and stability in biological systems.
The biological activity of this compound primarily involves the inhibition of protein kinase B (PKB), also known as Akt. PKB is a critical player in various signaling pathways that regulate cell growth, survival, and metabolism:
- Inhibition of PKB : The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PKB and preventing its activation. This inhibition affects downstream signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating the PI3K-PKB-mTOR signaling pathway:
- Cell Proliferation : The compound reduces cell proliferation rates in cancer cells by inhibiting key signaling pathways .
- Apoptosis Induction : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Cell Line | IC50 (µM) | Effect |
---|---|---|
Breast Cancer Cells | 18 | Inhibition of proliferation |
Lung Cancer Cells | 15 | Induction of apoptosis |
Colon Cancer Cells | 20 | Modulation of signaling pathways |
Metabolic Effects
The compound also shows promise in managing metabolic disorders such as type 2 diabetes:
- G Protein-Coupled Receptors : It has been identified as an agonist for GPR119, a receptor involved in glucose metabolism and insulin secretion, suggesting potential applications in diabetes management.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Breast Cancer Treatment : A study conducted on human breast cancer cells demonstrated that the compound significantly inhibited cell growth with an IC50 value of 18 µM. The mechanism was linked to enhanced apoptosis through increased cleavage of PARP1 and activation of CASPASE 3/7 .
- In Vivo Efficacy : In animal models, this compound exhibited potent antitumor activity against human tumor xenografts, indicating its potential for further development as an anticancer agent .
常见问题
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride in synthetic chemistry research?
Answer: To confirm purity and structural integrity, researchers should employ a combination of analytical methods:
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon-13 (¹³C) NMR can verify the presence of pyrimidine and piperidine rings, amine protons (~δ 1.5–3.5 ppm), and aromatic protons (~δ 7.0–8.5 ppm).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show the molecular ion peak at m/z 292.2 (base compound) and confirm dihydrochloride salt formation via isotopic patterns.
- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl (theoretical Cl⁻ content: ~24.3%).
Refer to safety data sheets for handling precautions during analysis (e.g., avoid inhalation; use fume hoods) .
Q. How does the solubility profile of this compound influence its use in biological assays?
Answer: The dihydrochloride salt enhances water solubility due to ionic interactions, making it suitable for aqueous-based assays. Key considerations:
- Solvent Compatibility : Soluble in water, DMSO, and methanol. Prepare stock solutions in DMSO (10–50 mM) for cell-based studies, but ensure final DMSO concentration ≤0.1% to avoid cytotoxicity.
- pH-Dependent Stability : The compound may precipitate in high-pH buffers (>7.5). Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies.
- Aggregation Testing : Perform dynamic light scattering (DLS) to rule out colloidal aggregation, which can lead to false-positive results in enzyme inhibition assays.
Structural analogs (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) show similar solubility challenges, requiring optimization of buffer conditions .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for synthesizing this compound?
Answer: Computational approaches reduce trial-and-error experimentation:
- Reaction Pathway Prediction : Use density functional theory (DFT) to model nucleophilic substitution between pyrimidine derivatives and piperidine precursors. Identify transition states and activation energies to favor amine coupling .
- Solvent Selection : COSMO-RS simulations predict solvent polarity effects. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine amine.
- Catalyst Screening : Molecular docking can screen catalysts (e.g., palladium complexes) for Suzuki-Miyaura coupling if aryl halide intermediates are involved.
Validate predictions with small-scale experiments (e.g., 0.1 mmol) using high-throughput screening (HTS) platforms .
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for kinase inhibition by this compound across studies?
Answer: Contradictions often arise from assay variability. Mitigate these by:
- Standardized Assay Conditions :
- Use identical ATP concentrations (e.g., 10 µM for competitive inhibitors).
- Validate enzyme activity with control inhibitors (e.g., staurosporine for broad-spectrum kinases).
- Orthogonal Assays : Combine radiometric (³³P-ATP) and fluorescence-based (ADP-Glo™) assays to cross-verify results.
- Compound Integrity Checks : Re-test archived samples via LC-MS to exclude degradation.
- Data Normalization : Report IC₅₀ values relative to positive controls and account for batch-to-batch variability in compound synthesis.
For example, discrepancies in SSAO (semicarbazide-sensitive amine oxidase) inhibition studies were resolved by standardizing substrate concentrations and pre-incubation times .
Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
Answer: Key steps for SAR design:
- Core Modifications : Synthesize analogs with substitutions on the pyrimidine ring (e.g., 2-methyl, 5-chloro) and piperidine amine (e.g., N-methyl, benzyl groups).
- Pharmacological Profiling : Test derivatives against target enzymes (e.g., kinases, GPCRs) and counter-screens for off-target effects (e.g., hERG channel binding).
- Computational SAR : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity.
- Crystallography : Co-crystallize active derivatives with target proteins (e.g., EGFR kinase) to identify critical hydrogen bonds or π-π interactions.
A recent study on piperazine-based derivatives demonstrated that 4-pyridyl substitutions enhance binding affinity to histamine receptors .
Q. What methodologies are recommended for analyzing the environmental stability and degradation pathways of this compound?
Answer: Assess stability using:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS.
- Ecotoxicity Testing : Use Daphnia magna or algae models to evaluate acute toxicity (EC₅₀).
- Degradation Product Identification : Employ high-resolution MS (HRMS) and NMR to characterize byproducts (e.g., pyrimidine ring oxidation or piperidine deamination).
Analogous compounds like 4-piperidineacetic acid hydrochloride show hydrolysis-driven degradation under alkaline conditions, forming acetic acid derivatives .
Q. How can researchers integrate machine learning to predict novel applications of this compound in drug discovery?
Answer: Machine learning (ML) pipelines can:
- Target Prediction : Train neural networks on ChEMBL bioactivity data to identify potential targets (e.g., kinases, ion channels).
- ADMET Profiling : Use platforms like ADMETLab 2.0 to predict absorption, metabolism, and toxicity.
- Repurposing Analysis : Apply graph-based algorithms to map compound similarity to FDA-approved drugs (e.g., kinase inhibitors like imatinib).
A case study using piperidine derivatives demonstrated ML-driven identification of serotonin receptor modulators .
Tables for Key Data
Property | Value/Method | Reference |
---|---|---|
Molecular Weight | 292.2 g/mol | |
Solubility (Water) | >50 mg/mL | |
HPLC Purity Criteria | ≥95% (Area at 254 nm) | |
Common Degradation Pathway | Hydrolysis under alkaline conditions |
Notes
- Avoid commercial suppliers like BLD Pharmatech and Kishida Chemical in methodology discussions.
- For synthesis, prioritize peer-reviewed protocols over vendor SDS data.
- Cross-validate computational predictions with experimental data to ensure reliability.
属性
IUPAC Name |
1-pyrimidin-4-ylpiperidin-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9;;/h1,4,7-8H,2-3,5-6,10H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDWPFCQGWRFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC=C2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。